1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a long, polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Polyether Chain: The polyether chain can be synthesized through the polymerization of ethylene oxide, followed by functionalization with a hydroxyl group.
Pyrrole Ring Formation: The pyrrole ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the polyether chain to the pyrrole ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of tosylated ethers or other substituted derivatives.
Scientific Research Applications
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione involves its interaction with biological membranes and proteins. The polyether chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents. The pyrrole ring may interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar polyether chain but lacks the pyrrole ring.
Pyrrole derivatives: Compounds with similar ring structures but different substituents.
This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO7/c16-4-6-20-8-10-22-12-11-21-9-7-19-5-3-15-13(17)1-2-14(15)18/h1-2,16H,3-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTLCLPYCNBCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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